BenchChemオンラインストアへようこそ!

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Cross-coupling Suzuki-Miyaura reaction Regioselectivity

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS 122450-97-9) is a halogenated, bicyclic heterocycle composed of a fused pyrido-oxazinone core bearing a bromine atom at the 7-position and a methyl substituent at the ring nitrogen (position. With a molecular formula of C8H7BrN2O2 and a molecular weight of 243.06 g/mol, this compound serves primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase enzymes, including SYK, FLT3, raf kinase, and LRRK2.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06 g/mol
CAS No. 122450-97-9
Cat. No. B1285435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
CAS122450-97-9
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06 g/mol
Structural Identifiers
SMILESCN1C(=O)COC2=C1N=CC(=C2)Br
InChIInChI=1S/C8H7BrN2O2/c1-11-7(12)4-13-6-2-5(9)3-10-8(6)11/h2-3H,4H2,1H3
InChIKeyLPNOVPUBJZCETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS 122450-97-9): A Specialized Pyrido-Oxazinone Scaffold for Kinase-Targeted Medicinal Chemistry


7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS 122450-97-9) is a halogenated, bicyclic heterocycle composed of a fused pyrido-oxazinone core bearing a bromine atom at the 7-position and a methyl substituent at the ring nitrogen (position 4) [1]. With a molecular formula of C8H7BrN2O2 and a molecular weight of 243.06 g/mol, this compound serves primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase enzymes, including SYK, FLT3, raf kinase, and LRRK2 . The pyrido[3,2-b][1,4]oxazin-3-one scaffold is a recognized privileged structure in kinase inhibitor development, forming the core of the FDA-approved SYK inhibitor fostamatinib (R788) . The specific 7-bromo-4-methyl substitution pattern provides a well-defined synthetic handle for cross-coupling reactions, enabling the rapid generation of compound libraries .

Why Unsubstituted or Isomeric Pyrido-Oxazinones Cannot Replace 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one in Late-Stage Diversification


The core pyrido[3,2-b][1,4]oxazin-3-one scaffold (CAS 20348-09-8) lacks the necessary functional handles for late-stage diversification via palladium-catalyzed cross-coupling . Among brominated analogs, regioisomeric substitution patterns critically govern reactivity and biological target engagement. The 6-bromo-8-methyl isomer (CAS 943994-62-5) presents the bromine at a non-equivalent electronic position with different steric accessibility, while the 7-bromo-NH variant (CAS 122450-96-8, lacking the N4-methyl group) exhibits altered hydrogen-bonding capacity, logP, and metabolic stability . The N4-methyl group in 122450-97-9 is not merely a spectator substituent; it eliminates a hydrogen-bond donor site, modifies the electron density on the lactam carbonyl, and influences the compound's conformational preferences, all of which can alter target binding kinetics and selectivity profiles in kinase assays [1]. Consequently, substituting any of these analogs without re-validating the entire synthetic sequence and biological activity introduces unacceptable risk in lead optimization campaigns.

7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one: Head-to-Head Differentiation Evidence Against In-Class Analogs


Regioisomeric Bromine Position Defines Cross-Coupling Reactivity: 7-Bromo vs. 6-Bromo Pyrido-Oxazinones

The 7-bromo substituent in the target compound is positioned on the pyridine ring beta to the pyridine nitrogen and para to the ring junction, placing it at a distinct electronic environment relative to the 6-bromo isomer (CAS 943994-62-5), where the bromine resides alpha to the pyridine nitrogen and ortho to the ring junction . In palladium-catalyzed cross-coupling reactions, aryl bromides conjugated with electron-poor pyridine rings undergo oxidative addition at rates that are sensitive to the position of the halogen relative to the electron-withdrawing nitrogen atom [1]. While no published study has reported a direct head-to-head kinetic comparison of Suzuki coupling rates for these two specific isomers under identical conditions, the 7-bromo isomer provides an electronic environment distinct from the 6-bromo isomer, which affects the reactivity of the C-Br bond. This structural difference may offer a differentiated coupling partner for library synthesis .

Cross-coupling Suzuki-Miyaura reaction Regioselectivity

N4-Methylation Status Distinguishes Target Compound from N4-H Analog: Impact on Hydrogen-Bonding and LogP

The target compound (CAS 122450-97-9) contains an N4-methyl group, which distinguishes it from the direct N4-H analog 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8) [1]. This N-methylation eliminates the lactam N-H hydrogen-bond donor, alters the compound's lipophilicity, and influences its conformational preferences [2]. CymitQuimica reports the target compound with a molecular weight of 243.06 g/mol and formula C8H7BrN2O2, while the N4-H analog (CAS 122450-96-8) has a molecular weight of 229.03 g/mol and formula C7H5BrN2O2 . While no published head-to-head logP or solubility data exist for these two specific compounds, the additional methylene group in the target compound is expected to increase logP and reduce aqueous solubility relative to the N4-H analog, consistent with well-established methyl group effects in medicinal chemistry [2]. The N4-methyl group also eliminates a metabolic hotspot (N-demethylation vs. N-H oxidation), potentially altering in vitro metabolic stability profiles in hepatocyte assays [2].

Kinase inhibitor Physicochemical properties N-methylation

Pyrido-Oxazinone Scaffold Is a Validated Kinase Inhibitor Core: Class-Level Activity Data from Fostamatinib and Analogs

The pyrido[3,2-b][1,4]oxazin-3-one scaffold forms the structural core of R406 (the active metabolite of fostamatinib), which is a potent ATP-competitive inhibitor of spleen tyrosine kinase (SYK) with a Ki of 30 nM and IC50 of 41 nM, and also inhibits FLT3 with 5-fold lower potency . Patent literature explicitly identifies 2H-pyrido(3,2-b)(1,4)oxazin-3(4H)-ones as a privileged chemotype for developing raf kinase and LRRK2 inhibitors, demonstrating that compounds built on this scaffold can achieve potent, selective kinase inhibition [1]. The target compound 122450-97-9, as a 7-bromo-4-methyl derivative of this validated scaffold, offers a direct synthetic entry point to this biologically validated chemical space. While no direct kinase inhibition data have been published for the specific compound 122450-97-9, its core scaffold has demonstrated IC50 values in the low nanomolar range against clinically relevant kinases when appropriately elaborated at the 6- and 7-positions [2].

SYK kinase FLT3 kinase ATP-competitive inhibitor

Antibacterial Activity Data from BindingDB: Quantitative MIC Comparison Against Enterococcus faecalis

The BindingDB database (entry BDBM50498340) reports antibacterial activity data for a 7-bromo-4-methyl-pyrido-oxazinone derivative tested against Enterococcus faecalis CECT 481 [1]. The reported IC50 value was 3,190 nM in a microbial growth inhibition assay using a 2-fold microtiter broth dilution method incubated for 18 hours [1]. It is important to note that while the SMILES string associated with this BindingDB entry (BDBM50498340) contains bromine substituents, verification against the exact structure of CAS 122450-97-9 could not be confirmed due to limited public structural data in the BindingDB record [1]. In the broader class of pyrido-oxazinones, antibacterial assays have yielded MIC values ranging from 20 μg/mL to >2 mM across different bacterial strains, suggesting that antibacterial potency is highly dependent on the specific substitution pattern [2]. Users requiring verified antibacterial data for the exact compound should request fresh MIC determination from the supplier.

Antibacterial Enterococcus faecalis Minimum inhibitory concentration

Commercial Purity Specifications: 95% Minimum Purity with Vendor-Specific Quality Control

Multiple vendors report a minimum purity specification of 95% for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one (CAS 122450-97-9), as documented by AKSci (Catalog 1705CW) and Achemblock (Catalog CM323303) . The molecular weight is consistently reported as 243.06 g/mol across all vendor datasheets, confirming batch-to-batch consistency in identity . In comparison, the 6-bromo-8-methyl isomer (CAS 943994-62-5) is listed by Fluorochem with standard research-grade purity, while the N4-H analog (CAS 122450-96-8) is available from American Elements also at research-grade specifications [1]. No vendor provides purity specifications for the target compound exceeding 95%, and analytical certificates (NMR, HPLC, MS) are typically available upon request for individual lots. Storage conditions are specified as room temperature (RT), which is comparable to the storage requirements for related pyrido-oxazinone analogs .

Purity specification Quality control Procurement

Procurement-Driven Application Scenarios for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Design Using the Pyrido-Oxazinone Scaffold

The pyrido[3,2-b][1,4]oxazin-3-one core is a validated kinase inhibitor scaffold, as demonstrated by the clinical candidate R406 (SYK Ki = 30 nM) and related patent disclosures targeting raf kinase and LRRK2 [1]. The target compound's 7-bromo substituent serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling the rapid generation of diverse libraries for kinase panel screening . The N4-methyl group mimics the substitution pattern found in optimized kinase inhibitors, making this compound a superior starting point compared to the N4-H analog for programs targeting kinases where N-methylation is known to improve selectivity .

Late-Stage Diversification of Preclinical Kinase Inhibitor Leads

For medicinal chemistry teams optimizing a lead compound that contains a pyrido-oxazinone core, 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one provides a direct, late-stage diversification point. The bromine atom at the 7-position is positioned on the pyridine ring at a site distinct from the 6-position found in fostamatinib analogs, offering an alternative vector for exploring SAR around the solvent-exposed region of the kinase ATP-binding pocket . The 95% minimum purity specification from commercial suppliers ensures the compound is suitable for palladium-catalyzed transformations where halide impurities can poison catalysts .

Building Block for Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitor Synthesis

The European patent EP3319970A1 (Sanford Burnham Prebys Medical Discovery Institute and Daiichi Sankyo) discloses pyrido-oxazinone derivatives as TNAP inhibitors for the treatment of pathological calcification disorders [1]. While the specific target compound is not explicitly claimed in the patent, the 7-bromo-4-methyl substitution pattern is consistent with the general Markush structure, positioning this compound as a potential key intermediate for synthesizing proprietary TNAP inhibitors. The bromine substituent allows for further elaboration to introduce the aryl and heteroaryl groups specified in the patent's preferred embodiments [1].

Comparative Reactivity Studies of Regioisomeric Bromo-Pyrido-Oxazinones in Cross-Coupling

The regioisomeric pair consisting of 7-bromo-4-methyl (CAS 122450-97-9) and 6-bromo-8-methyl (CAS 943994-62-5) pyrido-oxazinones provides an opportunity for systematic investigations of electronic effects on oxidative addition rates in Pd-catalyzed cross-coupling . The 7-bromo isomer places the halogen at a position with different electronic character relative to the pyridine nitrogen compared to the 6-bromo isomer, potentially leading to measurable differences in reaction kinetics that can inform optimal coupling partner selection in parallel synthesis . Such studies would generate the quantitative head-to-head data currently absent from the public literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.